Furo[3,4-d]oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-d]oxepine is a heterocyclic compound that features a fused ring system consisting of a furan ring and an oxepine ring
Preparation Methods
The synthesis of furo[3,4-d]oxepine can be achieved through several synthetic routes. One common method involves the reaction of acrylamides with 4-hydroxy-2-alkynoates in a four-step tandem reaction. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . Another approach involves the use of substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions in a microwave oven
Chemical Reactions Analysis
Furo[3,4-d]oxepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include rhodium catalysts for C–H activation and Lossen rearrangement . The major products formed from these reactions include furo[3,4-c]pyridine-1,4-diones, which are difficult to synthesize by traditional methods .
Scientific Research Applications
Furo[3,4-d]oxepine has several scientific research applications. In medicinal chemistry, it is being explored for its potential as a microtubule inhibitor, which could make it useful in cancer treatment . Additionally, its unique structural properties make it a valuable compound for the design of novel bioactive molecules and drugs . In materials science, this compound derivatives are being studied for their potential use in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of furo[3,4-d]oxepine involves its interaction with molecular targets such as microtubules. By inhibiting the polymerization of microtubules, this compound disrupts cellular processes such as morphogenesis, motility, and chromosome segregation during mitosis . This disruption can lead to cell cycle arrest and ultimately cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Furo[3,4-d]oxepine can be compared to other similar compounds such as dibenzo[b,f]oxepine and its derivatives. Dibenzo[b,f]oxepine is another heterocyclic compound with a seven-membered oxepine ring fused to benzene rings. Both compounds have shown potential in medicinal chemistry, particularly as microtubule inhibitors . this compound’s unique fused ring system and structural properties may offer distinct advantages in specific applications.
Similar Compounds
- Dibenzo[b,f]oxepine
- Furo[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
Properties
CAS No. |
275-58-1 |
---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
furo[3,4-d]oxepine |
InChI |
InChI=1S/C8H6O2/c1-3-9-4-2-8-6-10-5-7(1)8/h1-6H |
InChI Key |
BNFFIFZGUBDLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=CC2=COC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.